N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS No.: 941972-28-7
Cat. No.: VC5425159
Molecular Formula: C20H18N2O4S2
Molecular Weight: 414.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941972-28-7 |
|---|---|
| Molecular Formula | C20H18N2O4S2 |
| Molecular Weight | 414.49 |
| IUPAC Name | N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18N2O4S2/c1-2-28(24,25)14-9-7-13(8-10-14)11-18(23)21-20-22-19-15-5-3-4-6-16(15)26-12-17(19)27-20/h3-10H,2,11-12H2,1H3,(H,21,22,23) |
| Standard InChI Key | KAUQPLLNAAGXGK-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure features a chromeno[4,3-d]thiazole system—a bicyclic framework comprising a benzene ring fused to a thiazole ring—linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl group . The chromenothiazole core contributes aromatic stability and π-π stacking potential, while the ethylsulfonyl group enhances solubility and hydrogen-bonding capacity. Key structural attributes include:
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Chromenothiazole core: Provides rigidity and planar geometry, facilitating interactions with hydrophobic enzyme pockets .
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Ethylsulfonyl substituent: The group introduces electron-withdrawing effects, potentially modulating electron density at the acetamide nitrogen .
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Acetamide linker: Serves as a flexible spacer, enabling conformational adaptability during target binding .
Physicochemical Profile
While experimental data on solubility and stability remain unreported, physicochemical parameters can be inferred from structural analogs (Table 1) .
Table 1: Comparative Physicochemical Properties of Chromenothiazole Derivatives
| Property | N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | Methylsulfonyl Analog |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 414.5 | 400.47 |
| Calculated LogP | ~3.1 (estimated via Molinspiration) | ~2.9 |
| Hydrogen Bond Donors | 1 (amide NH) | 1 |
| Hydrogen Bond Acceptors | 6 (2 sulfonyl O, 1 amide O, 3 heterocyclic N/O) | 6 |
The ethylsulfonyl group marginally increases lipophilicity compared to its methylsulfonyl counterpart, potentially enhancing membrane permeability .
Synthetic Strategies and Optimization Challenges
Hypothetical Synthesis Pathway
Although explicit synthetic protocols for this compound are unavailable, a plausible multi-step route can be extrapolated from related chromenothiazole syntheses :
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Formation of Chromenothiazole Core:
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Condensation of 2-aminothiophenol with 4-chloro-3-formylchromone under acidic conditions yields the chromeno[4,3-d]thiazole scaffold.
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Introduction of Acetamide Sidechain:
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Sulfonation of Phenyl Group:
Key challenges include regioselectivity during heterocycle formation and minimizing sulfone over-oxidation. Purification likely requires chromatographic techniques due to the compound’s moderate polarity .
Biological Activities and Mechanism Hypotheses
| Activity Type | Target Pathogens/Enzymes | Potential Mechanism |
|---|---|---|
| Antibacterial | S. aureus, E. coli | DNA gyrase inhibition, membrane disruption |
| Antifungal | C. albicans, A. niger | Ergosterol biosynthesis interference |
| Anti-inflammatory | COX-2, LOX | Arachidonic acid pathway modulation |
Pharmacokinetic Considerations
The ethylsulfonyl group may improve metabolic stability compared to methylsulfonyl analogs by resisting oxidative degradation. Molecular dynamics simulations predict moderate blood-brain barrier permeability (logBB ≈ -0.4), suggesting limited central nervous system activity .
Comparative Analysis with Structural Analogs
Ethylsulfonyl vs. Methylsulfonyl Derivatives
Replacing the methyl group with ethyl in the sulfonyl moiety introduces subtle but significant changes:
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Enhanced lipophilicity: The ethyl group increases LogP by ~0.2 units, favoring passive diffusion across biological membranes .
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Steric effects: Bulkier ethyl substituents may alter binding pocket interactions, potentially improving selectivity for certain targets.
Table 3: Activity Trends in Sulfonyl-Substituted Chromenothiazoles
| Derivative | Antibacterial MIC (μg/mL) | Antifungal MIC (μg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| Ethylsulfonyl (This compound) | Hypothetical: 25–50 | Hypothetical: 12.5–25 | <1 (predicted) |
| Methylsulfonyl | Reported: 50–100 | Reported: 25–50 | <1 |
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Computational Modeling:
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